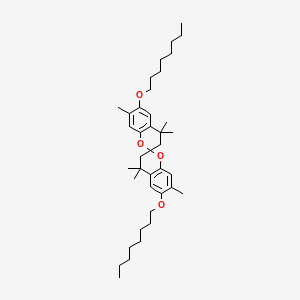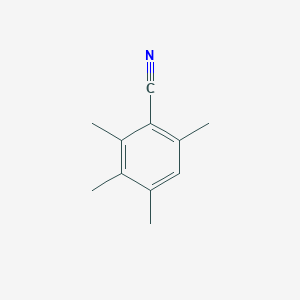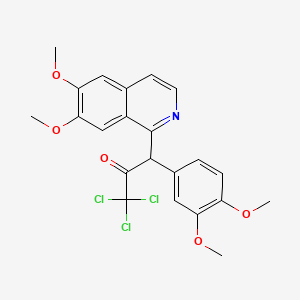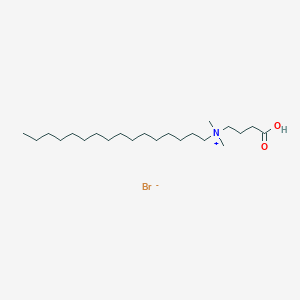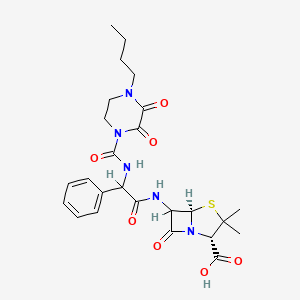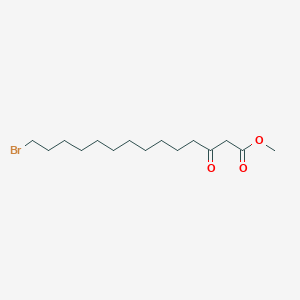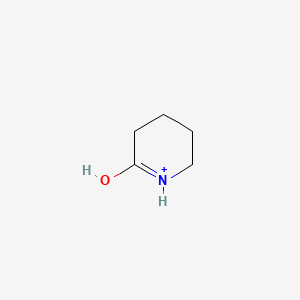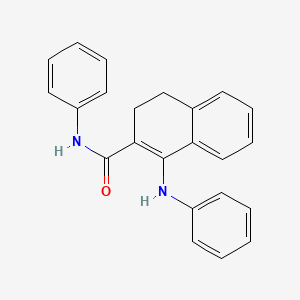
2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of two dimethylamino groups and a thione group attached to a triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione typically involves the reaction of 2,6-dichloropyridine with an aqueous solution of dimethylamine in the presence of copper sulfate. This reaction is carried out at elevated temperatures, around 160°C, for approximately 15 hours . The resulting product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety during production.
化学反応の分析
Types of Reactions
2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
2,6-bis(dimethylamino)pyridine: Similar in structure but lacks the thione group.
2,6-bis(methylamino)pyridine: Similar but with methylamino groups instead of dimethylamino groups
Uniqueness
2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione is unique due to the presence of both dimethylamino and thione groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific chemical functionalities.
特性
CAS番号 |
66962-16-1 |
|---|---|
分子式 |
C7H13N5S |
分子量 |
199.28 g/mol |
IUPAC名 |
2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H13N5S/c1-11(2)5-8-6(12(3)4)10-7(13)9-5/h1-4H3,(H,8,9,10,13) |
InChIキー |
KZBXRFTWKKUJOM-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC(=S)N=C(N1)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


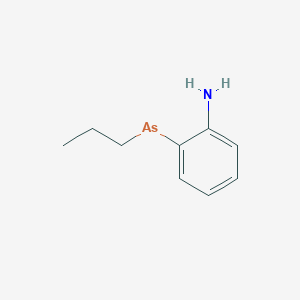
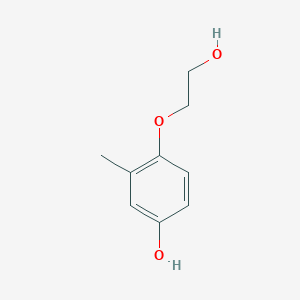


![1,1'-[Methylenebis(oxymethylene)]bis(4-methylbenzene)](/img/structure/B14486183.png)
![5-Methyl-1-{(2R,5R)-4-oxo-5-[(triphenylmethoxy)methyl]oxolan-2-yl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14486185.png)
